![molecular formula C14H13N5OS B3008874 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034508-92-2](/img/structure/B3008874.png)
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Imidazole is a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions. It’s also a crucial component of important biological building blocks such as histidine and the related hormone histamine.
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Imidazole derivatives can also be synthesized through several methods, including the reaction of amines with cyanoacetates .Molecular Structure Analysis
Thiophene has a five-membered ring with four carbon atoms and one sulfur atom . Imidazole has a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms.Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Anticancer Properties : Certain thiophene-based compounds exhibit promising anticancer activity . Researchers continue to explore their potential as novel chemotherapeutic agents.
- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties, making them relevant for conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some thiophene derivatives show efficacy against bacteria, fungi, and viruses, making them valuable in the fight against infections .
- Antihypertensive Agents : Thiophene-containing molecules have been investigated for their potential in managing hypertension .
Organic Semiconductors and Electronics
Thiophenes play a crucial role in organic electronics and material science:
- Organic Light-Emitting Diodes (OLEDs) : Researchers utilize thiophenes to fabricate OLEDs, enabling energy-efficient and high-quality displays .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry:
- Corrosion Inhibitors : These compounds help protect metals from corrosion, extending the lifespan of infrastructure and machinery .
Chemical Synthesis Strategies
Several synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. For instance, the Gewald reaction produces aminothiophenes by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Pyrazolo[3,4-d]1,2,3-triazine Derivatives
Interestingly, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride yields aminopyrazole structures, which can further transform into pyrazolo[3,4-d]1,2,3-triazine derivatives .
Biological Compounds with Thiophene Frameworks
Notable drugs containing thiophene moieties include suprofen (an anti-inflammatory drug) and articaine (a dental anesthetic and voltage-gated sodium channel blocker) .
Future Directions
properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFPVILQDDARFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.